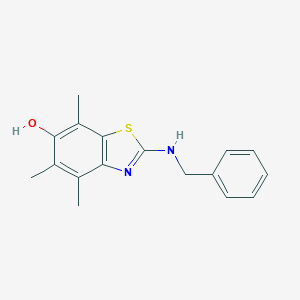
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, also known as BMBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. BMBT belongs to the class of benzothiazole compounds and has been extensively studied for its unique properties and potential uses.
Mechanism Of Action
The mechanism of action of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical And Physiological Effects
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to induce cell death and inhibit cell proliferation. In neuronal cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to protect against oxidative stress and improve cognitive function.
Advantages And Limitations For Lab Experiments
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has some limitations, including its low solubility in water and limited availability.
Future Directions
There are several future directions for the study of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, including:
1. Further exploration of its potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential as a fluorescent probe for imaging applications.
3. Development of new synthetic routes for the production of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its derivatives.
4. Study of the structure-activity relationship of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its analogs.
5. Investigation of the potential of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL as a catalyst for organic reactions.
In conclusion, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is a promising compound that has gained significant attention in scientific research due to its potential applications in different fields. Its unique properties and potential uses make it an interesting subject for future study and development.
Synthesis Methods
The synthesis of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL involves the reaction of 2-aminobenzyl alcohol with 4,5,7-trimethyl-1,3-benzothiazol-6-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified using column chromatography.
Scientific Research Applications
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential applications in different fields of science. In the field of material science, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. In the field of medicinal chemistry, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
120165-71-1 |
|---|---|
Product Name |
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL |
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H18N2OS/c1-10-11(2)15(20)12(3)16-14(10)19-17(21-16)18-9-13-7-5-4-6-8-13/h4-8,20H,9H2,1-3H3,(H,18,19) |
InChI Key |
RTWBJTYVSNKGGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
synonyms |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(phenylmethyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)
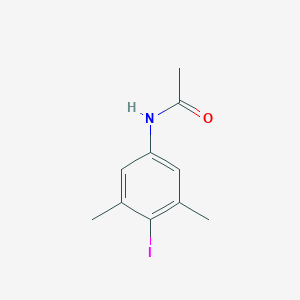




![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
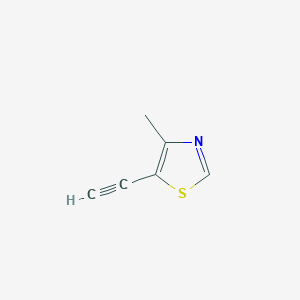
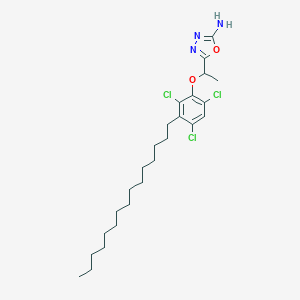
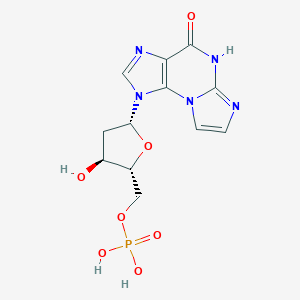
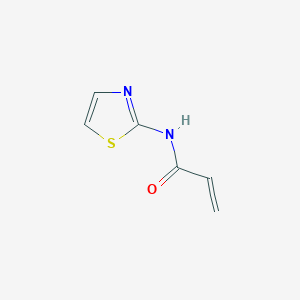
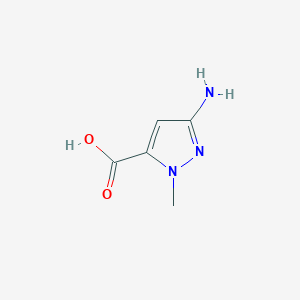

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)